(S)-tert-Butyl (azetidin-2-ylmethyl)carbamate
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Overview
Description
(S)-tert-Butyl (azetidin-2-ylmethyl)carbamate is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactam structures that are known for their biological and pharmacological activities
Mechanism of Action
Target of Action
The primary target of (S)-tert-Butyl (azetidin-2-ylmethyl)carbamate, also known as TERT-BUTYL N-[(2S)-AZETIDIN-2-YLMETHYL]CARBAMATE, is the α4β2 nicotinic receptor . This receptor is a type of nicotinic acetylcholine receptor, which is a kind of protein that resides in the cell membrane of certain neurons and muscle cells. It plays a key role in transmitting signals within the nervous system.
Mode of Action
This compound acts as a selective α4β2 nicotinic receptor desensitizing agent and partial agonist . This means it binds to the α4β2 nicotinic receptors and modifies their activity. Specifically, it desensitizes these receptors, reducing their response to neurotransmitters. As a partial agonist, it can also activate these receptors, but to a lesser degree than a full agonist would.
Biochemical Pathways
It is known that the α4β2 nicotinic receptors, which this compound targets, are involved in various neural pathways, including those related to the release of dopamine, a neurotransmitter associated with pleasure and reward mechanisms in the brain .
Result of Action
The compound has been shown to significantly reduce nicotine self-administration in rats after acute or repeated injections . This suggests that it could potentially be used as a treatment to help people quit smoking.
Biochemical Analysis
Biochemical Properties
(S)-tert-Butyl (azetidin-2-ylmethyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or altering enzyme conformation, which can modulate the enzyme’s function.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, either upregulating or downregulating the production of certain proteins. The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in its biochemical applications. In laboratory settings, it has been observed that the compound remains stable under specific conditions but may degrade over extended periods . Long-term studies have shown that its effects on cellular function can vary, with some effects diminishing over time while others persist.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or improving cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the dosage-dependent effects is essential for its safe and effective use in research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, potentially affecting metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can lead to changes in the overall metabolic state of cells, making it a valuable tool for studying metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for predicting the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, affecting its interactions with other biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (azetidin-2-ylmethyl)carbamate typically involves the following steps:
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Formation of the Azetidinone Ring: : The azetidinone ring can be synthesized through the cycloaddition of monochloroacetyl chloride with imines (Schiff bases). This reaction involves the direct acylation of the Schiff base with monochloroacetyl chloride in the presence of a base such as triethylamine .
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Introduction of the Carbamate Group: : The azetidinone intermediate is then reacted with tert-butyl chloroformate to introduce the carbamate group. This reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the formation of the carbamate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (azetidin-2-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Oxidized derivatives of the azetidinone ring
Reduction: Reduced forms of the carbamate
Substitution: Substituted carbamate derivatives
Scientific Research Applications
(S)-tert-Butyl (azetidin-2-ylmethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various bioactive molecules and complex organic compounds.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Uniqueness
(S)-tert-Butyl (azetidin-2-ylmethyl)carbamate is unique due to its specific structural features and reactivity. Unlike other azetidinone derivatives, it contains a tert-butyl carbamate group, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
IUPAC Name |
tert-butyl N-[[(2S)-azetidin-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-7-4-5-10-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZBFSZZEGSSPH-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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